molecular formula C10H8O2S B3408677 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one CAS No. 879896-51-2

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one

Cat. No. B3408677
CAS RN: 879896-51-2
M. Wt: 192.24 g/mol
InChI Key: SPBALGGULHKNPO-UHFFFAOYSA-N
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Description

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one, also known as 5-(2-Furyl)thiophene-2-ethanone, is a heterocyclic compound with a molecular formula of C9H8OS. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. This compound is an important intermediate in organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .

Anti-Inflammatory

Thiophene-based compounds have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Cancer

Thiophene derivatives have shown potential as anti-cancer agents . They could be used in the development of new treatments for various types of cancer.

Anti-Microbial

Thiophene compounds have demonstrated anti-microbial properties . This suggests they could be used in the development of new anti-microbial drugs.

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics.

Kinase Inhibiting

Thiophene compounds have been reported to possess kinase inhibiting properties . This suggests they could be used in the treatment of diseases that involve abnormal kinase activity.

Anti-Arrhythmic

Thiophene-based compounds have been reported to possess anti-arrhythmic properties . This suggests they could be used in the treatment of heart rhythm disorders.

properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-7(11)9-4-5-10(13-9)8-3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBALGGULHKNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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